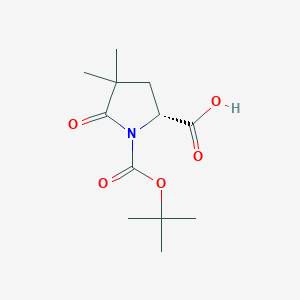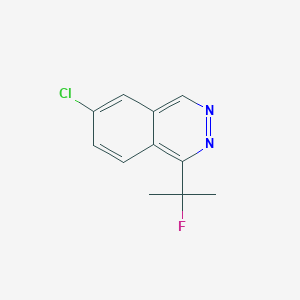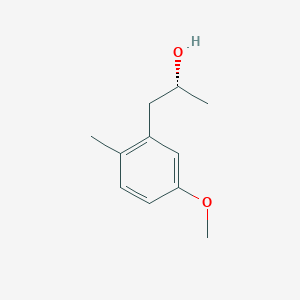
Methyl 4-(tetrahydro-2H-pyran-2-yloxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(tetrahydro-2H-pyran-2-yloxy)butanoate is an organic compound with the molecular formula C10H18O4 and a molecular weight of 202.25 . This compound is known for its unique structure, which includes a butanoic acid backbone and a tetrahydro-2H-pyran-2-yl group attached via an oxygen atom. It is commonly used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of Methyl 4-(tetrahydro-2H-pyran-2-yloxy)butanoate typically involves the esterification of butanoic acid with methanol in the presence of an acid catalyst . The reaction conditions often include heating the mixture under reflux to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
Methyl 4-(tetrahydro-2H-pyran-2-yloxy)butanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(tetrahydro-2H-pyran-2-yloxy)butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 4-(tetrahydro-2H-pyran-2-yloxy)butanoate exerts its effects involves its ability to participate in various chemical reactions. The ester group can undergo hydrolysis to form butanoic acid and methanol, which can further react with other compounds . The tetrahydro-2H-pyran-2-yl group provides additional reactivity, allowing the compound to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Similar compounds to Methyl 4-(tetrahydro-2H-pyran-2-yloxy)butanoate include:
Butanoic acid, (tetrahydro-2-furanyl)methyl ester: This compound has a similar structure but with a tetrahydrofuran ring instead of a tetrahydropyran ring.
Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-: This compound has an aldehyde group instead of an ester group.
The uniqueness of this compound lies in its specific ester and tetrahydropyran functional groups, which provide distinct reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C10H18O4 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl 4-(oxan-2-yloxy)butanoate |
InChI |
InChI=1S/C10H18O4/c1-12-9(11)5-4-8-14-10-6-2-3-7-13-10/h10H,2-8H2,1H3 |
InChI Key |
GCDDWHAOKKZJLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[2.3]hexan-5-amine 2,2,2-trifluoroacetate](/img/structure/B8316250.png)

![(3R,3aR,6R,6aR)-6-methylhexahydro-2H-furo[3,2-b]pyrrol-3-ol](/img/structure/B8316262.png)
![{3-Bromothieno[2,3-b]pyridin-2-yl}methanol](/img/structure/B8316268.png)





![6-Methoxy-2,3-dihydro-benzo[1,4]dioxin-5-yl-boronic acid](/img/structure/B8316311.png)


